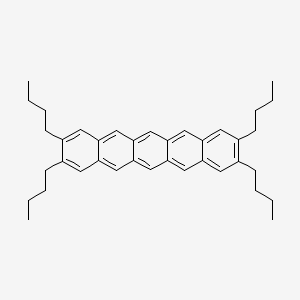
2,3,9,10-Tetrabutylpentacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10-Tetrabutylpentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of butyl groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrabutylpentacene typically involves the functionalization of pentacene precursors. One common method is the photochemical decarbonylation of a diketone precursor. The reaction conditions often include the use of light sources with specific wavelengths (e.g., 395 nm or ≥450 nm) and solvents like chloroform, dichloromethane, benzene, or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10-Tetrabutylpentacene undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinones or other oxygenated derivatives.
Reduction: Typically involves the addition of hydrogen atoms to the aromatic system.
Substitution: Halogenation or alkylation reactions can introduce new functional groups at specific positions on the pentacene core.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide and modified Swern oxidations are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pentacenes, which can be further functionalized for specific applications in organic electronics and materials science.
Aplicaciones Científicas De Investigación
2,3,9,10-Tetrabutylpentacene has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its aggregation behavior in thin films and crystals, which affects its charge transport properties.
Chemistry: Serves as a model compound for studying the effects of alkyl substitution on the electronic properties of polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism by which 2,3,9,10-Tetrabutylpentacene exerts its effects is primarily through its interaction with light and its ability to transport charge. The butyl groups at the 2, 3, 9, and 10 positions influence the compound’s electronic distribution, enhancing its solubility and stability. This makes it an effective material for use in organic electronic devices, where it can facilitate charge transport through its conjugated system.
Comparación Con Compuestos Similares
Similar Compounds
Pentacene: The parent compound, known for its high charge mobility but limited solubility.
2,3,9,10-Tetraalkylpentacenes: Variants with different alkyl groups (e.g., ethyl, propyl) that offer varying degrees of solubility and electronic properties.
2,3,9,10-Tetrabromopentacene: A halogenated derivative used in photochemical studies.
Uniqueness
2,3,9,10-Tetrabutylpentacene stands out due to its balance of solubility and electronic properties. The butyl groups provide sufficient solubility for solution processing, while the pentacene core maintains high charge mobility, making it a versatile compound for various applications in organic electronics and materials science.
Propiedades
Número CAS |
499138-97-5 |
|---|---|
Fórmula molecular |
C38H46 |
Peso molecular |
502.8 g/mol |
Nombre IUPAC |
2,3,9,10-tetrabutylpentacene |
InChI |
InChI=1S/C38H46/c1-5-9-13-27-17-31-21-35-25-37-23-33-19-29(15-11-7-3)30(16-12-8-4)20-34(33)24-38(37)26-36(35)22-32(31)18-28(27)14-10-6-2/h17-26H,5-16H2,1-4H3 |
Clave InChI |
SRPPQYLZHUEQDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


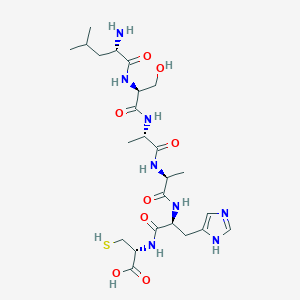

![Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide](/img/structure/B14235288.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
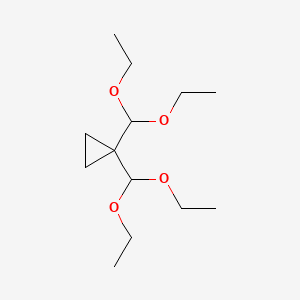
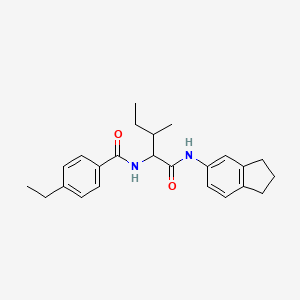
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
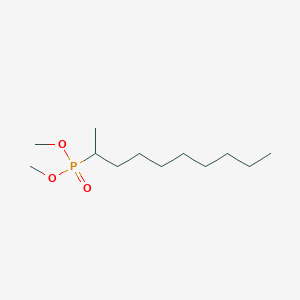
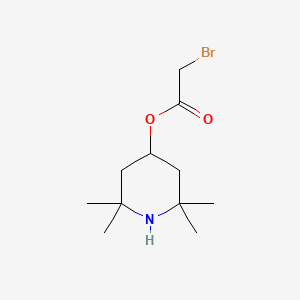
![10-[(3,7-Dimethyloct-6-en-1-yl)oxy]decyl thiocyanate](/img/structure/B14235330.png)

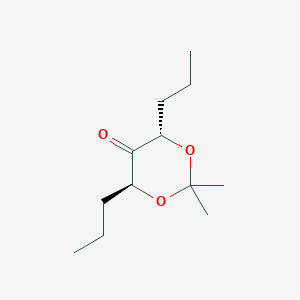
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
